molecular formula C3H4F2N4S B2770730 4-amino-5-(difluoromethyl)-4H-1,2,4-triazole-3-thiol CAS No. 832740-00-8

4-amino-5-(difluoromethyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B2770730
CAS No.: 832740-00-8
M. Wt: 166.15
InChI Key: JTSFZAOSLMMPNX-UHFFFAOYSA-N
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Description

The compound “4-amino-5-(difluoromethyl)-4H-1,2,4-triazole-3-thiol” is a derivative of the 1,2,4-triazole family . It’s important to note that 1,2,4-triazole derivatives have received substantial attention due to their wide range of biological properties .


Synthesis Analysis

The synthesis of similar compounds involves the use of dl-malic acid under microwave (MW) irradiation. The reaction with several alkylating agents such as epichlorohydrin, 3-chloropropanol, (2-acetoxyethoxy) methyl bromide, propargyl bromide, and chloroacetamide has been studied .

Scientific Research Applications

Reactivity and Applications in Synthesis

Recent achievements in the study of 1,2,4-triazole-3-thione derivatives reveal their significant antioxidant and antiradical activity, hinting at their potential in medical applications, especially for patients exposed to high radiation doses. These compounds, including 4-amino-3-thio-1,2,4-triazoles, are compared with biogenic amino acids like cysteine, emphasizing their reactivity and potential biochemical applications (Kaplaushenko, 2019).

Industrial and Agricultural Applications

Amino-1,2,4-triazoles serve as key raw materials in the fine organic synthesis industry, finding applications in producing agricultural products, pharmaceuticals, dyes, and high-energy materials. Their role extends to creating heat-resistant polymers, products with fluorescent properties, and ionic liquids, demonstrating the versatility of 1,2,4-triazole derivatives in various sectors (Nazarov et al., 2021).

Pharmacological Significance

The pharmacological significance of 1,2,4-triazole-containing scaffolds is underscored by their application in drug discovery against cancer, microbial infections, and other diseases. Recent strategies for synthesizing these scaffolds use 3-amino-1,2,4-triazole as a precursor, highlighting ongoing research to develop new drug candidates (Nasri et al., 2021).

Biological Activity and Chemical Modeling

The search for biologically active 1,2,4-triazole derivatives has led to the identification of compounds with antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral activities. This extensive range of biological activities showcases the potential of 1,2,4-triazole derivatives in developing new therapeutic agents (Ohloblina, 2022).

Properties

IUPAC Name

4-amino-3-(difluoromethyl)-1H-1,2,4-triazole-5-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4F2N4S/c4-1(5)2-7-8-3(10)9(2)6/h1H,6H2,(H,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTSFZAOSLMMPNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NNC(=S)N1N)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4F2N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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